molecular formula C18H31NaO2 B3044307 sodium octadeca-9,12-dienoate CAS No. 57431-47-7

sodium octadeca-9,12-dienoate

Cat. No.: B3044307
CAS No.: 57431-47-7
M. Wt: 302.4 g/mol
InChI Key: WYPBVHPKMJYUEO-JRYFSKGNSA-M
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Description

Sodium octadeca-9,12-dienoate, also known as sodium linoleate, is the sodium salt of linoleic acid. It is a polyunsaturated fatty acid with the molecular formula C₁₈H₃₁NaO₂. This compound is commonly found in various plant oils and is an essential component in the production of soaps and detergents due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium octadeca-9,12-dienoate can be synthesized through the saponification of linoleic acid. The process involves the following steps:

    Hydrolysis: Linoleic acid is hydrolyzed in the presence of a strong base, such as sodium hydroxide, to form sodium linoleate and water.

    Neutralization: The resulting mixture is neutralized to obtain pure sodium linoleate.

Industrial Production Methods

In industrial settings, this compound is produced by the large-scale saponification of vegetable oils rich in linoleic acid, such as sunflower oil, soybean oil, and safflower oil. The process involves:

    Oil Extraction: Extracting the oil from the seeds.

    Saponification: Treating the oil with sodium hydroxide under controlled temperature and pressure conditions.

    Purification: Purifying the resulting sodium linoleate through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

Sodium octadeca-9,12-dienoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: Halogens such as chlorine and bromine are commonly used.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Stearic acid.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Sodium octadeca-9,12-dienoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the production of soaps, detergents, and emulsifiers.

Mechanism of Action

Sodium octadeca-9,12-dienoate exerts its effects through its interaction with cell membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it can act as a precursor to bioactive lipid mediators, such as prostaglandins and leukotrienes, which play a role in inflammation and immune responses.

Comparison with Similar Compounds

Sodium octadeca-9,12-dienoate is similar to other fatty acid salts, such as:

    Sodium stearate: A saturated fatty acid salt with similar surfactant properties but lacks the polyunsaturated structure.

    Sodium oleate: A monounsaturated fatty acid salt with one double bond, offering different chemical reactivity and biological effects.

    Sodium palmitate: Another saturated fatty acid salt with different physical properties and applications.

This compound is unique due to its polyunsaturated structure, which imparts distinct chemical reactivity and biological functions compared to its saturated and monounsaturated counterparts.

Properties

IUPAC Name

sodium;(9E,12E)-octadeca-9,12-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6+,10-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPBVHPKMJYUEO-JRYFSKGNSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57431-47-7
Record name 9,12-Octadecadienoic acid, sodium salt, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057431477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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